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molecular formula C13H10FNO3 B8517410 1-(2-Fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

1-(2-Fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B8517410
M. Wt: 247.22 g/mol
InChI Key: AAQLNOMCYHVPAM-UHFFFAOYSA-N
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Patent
US08445509B2

Procedure details

An aqueous solution (98% sulfuric acid 3 mL, water 3 mL) of 1-(2-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (660 mg, 3.08 mmol) in sulfuric acid was stirred at 130° C. for 6 hr. The reaction solution was cooled to room temperature, water was added, and the precipitated solid was collected by filtration. The obtained solid was washed with ethyl acetate to give the title compound (550 mg, 72%) as a brown solid.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[C:13]([CH3:14])=[CH:12][CH:11]=[C:10]([C:15]#N)[C:9]1=[O:17].[OH2:18].S(=O)(=O)(O)[OH:20]>>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[C:13]([CH3:14])=[CH:12][CH:11]=[C:10]([C:15]([OH:20])=[O:18])[C:9]1=[O:17]

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
FC1=C(C=CC=C1)N1C(C(=CC=C1C)C#N)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration
WASH
Type
WASH
Details
The obtained solid was washed with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)N1C(C(=CC=C1C)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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